N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide
Overview
Description
N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide, also known as DT-010, is a novel compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an interesting candidate for drug development.
Mechanism of Action
N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. It has also been found to reduce oxidative stress and improve antioxidant capacity in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide in lab experiments is its high purity and yield, which makes it easy to work with and ensures consistent results. However, one limitation is that it is a relatively new compound, and further research is needed to fully understand its pharmacological properties and potential applications.
Future Directions
There are several future directions for research on N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide, including:
1. Investigating its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Examining its anticancer properties and potential for use in cancer therapy.
3. Exploring its mechanism of action and identifying other enzymes and pathways that it may target.
4. Developing new synthetic methods for N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide that are more efficient and cost-effective.
5. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
In conclusion, N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide is a promising compound with potential applications in the field of medicinal chemistry. Its unique chemical structure and pharmacological properties make it an interesting candidate for drug development, and further research is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Other studies have shown that N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-8-11(6-7-22-8)14(19)17-18-15(20)12-9-2-3-10(5-4-9)13(12)16(18)21/h2-3,6-7,9-10,12-13H,4-5H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVQMZQHADEOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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